molecular formula C21H18N4O7 B14746764 2-Phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol CAS No. 1570-18-9

2-Phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol

Cat. No.: B14746764
CAS No.: 1570-18-9
M. Wt: 438.4 g/mol
InChI Key: LBHYGZNRUHZXEW-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroquinoline: is a heterocyclic compound with a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry. 2,4,6-Trinitrophenol , commonly known as picric acid, is an aromatic compound with three nitro groups attached to a phenol ring. It is widely used in explosives, dyes, and as a reagent in chemical analysis.

Preparation Methods

2-Phenyl-5,6,7,8-tetrahydroquinoline

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinoline typically involves the condensation of aniline derivatives with cyclohexanone under acidic conditions, followed by cyclization. One common method is the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to yield 2,4,6-trinitrophenol .

Chemical Reactions Analysis

2-Phenyl-5,6,7,8-tetrahydroquinoline

This compound undergoes various chemical reactions, including:

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is highly reactive due to the presence of nitro groups. It undergoes:

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroquinoline

This compound is used in various fields of scientific research:

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has applications in:

Mechanism of Action

2-Phenyl-5,6,7,8-tetrahydroquinoline

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon detonation, making it effective as an explosive. Additionally, its strong acidic nature allows it to participate in various chemical reactions .

Comparison with Similar Compounds

2-Phenyl-5,6,7,8-tetrahydroquinoline

Similar compounds include:

2,4,6-Trinitrophenol

These comparisons highlight the unique properties and applications of 2-Phenyl-5,6,7,8-tetrahydroquinoline and 2,4,6-Trinitrophenol, making them valuable compounds in various fields of research and industry.

Properties

CAS No.

1570-18-9

Molecular Formula

C21H18N4O7

Molecular Weight

438.4 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C15H15N.C6H3N3O7/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6-7,10-11H,4-5,8-9H2;1-2,10H

InChI Key

LBHYGZNRUHZXEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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